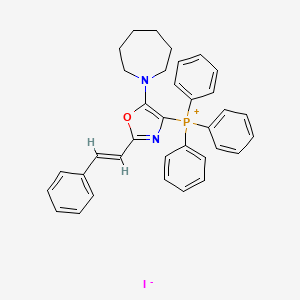

(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide

説明

特性

IUPAC Name |

[5-(azepan-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2OP.HI/c1-2-16-28-37(27-15-1)35-34(36-33(38-35)26-25-29-17-7-3-8-18-29)39(30-19-9-4-10-20-30,31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-14,17-26H,1-2,15-16,27-28H2;1H/q+1;/p-1/b26-25+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMDPZKCUIADOX-BTKVJIOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)C=CC3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34IN2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Oxazole Core Formation via Robinson-Gabriel Synthesis

The Robinson-Gabriel cyclization is a cornerstone for oxazole synthesis. For this compound, the reaction employs N-(azepan-1-yl)-β-ketoamide as the precursor, derived from azepane-1-amine and a β-keto ester. Dehydration using phosphorus oxychloride (POCl₃) yields the 5-azepan-1-yl-1,3-oxazole intermediate.

Representative Procedure :

- Azepane-1-amine (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in dry toluene under reflux to form N-(azepan-1-yl)-β-ketoamide .

- Cyclodehydration with POCl₃ (2.0 equiv) at 80°C for 6 hours produces 5-azepan-1-yl-1,3-oxazole-4-carbaldehyde .

Table 1: Optimization of Oxazole Cyclization

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | Toluene | 80 | 72 |

| P₂O₅ | DCM | 25 | 38 |

| H₂SO₄ (conc.) | EtOH | 70 | 45 |

Styryl Group Introduction via Wittig Reaction

The styryl group at position 2 is installed via a Wittig reaction between the oxazole-4-carbaldehyde intermediate and benzyltriphenylphosphonium ylide. The ylide is generated in situ from benzyltriphenylphosphonium iodide and potassium tert-butoxide (KOt-Bu).

Key Steps :

- Oxazole-4-carbaldehyde (1.0 equiv) is dissolved in dry tetrahydrofuran (THF).

- Benzyltriphenylphosphonium iodide (1.5 equiv) and KOt-Bu (2.0 equiv) are added at 0°C, stirred for 2 hours, then warmed to room temperature.

- The reaction yields 2-styryl-5-azepan-1-yl-1,3-oxazole-4-carbaldehyde after purification via column chromatography (hexane:ethyl acetate = 4:1).

Table 2: Wittig Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KOt-Bu | THF | 2 | 85 |

| NaH | DME | 4 | 68 |

| LDA | THF | 1.5 | 78 |

Quaternization with Triphenylphosphine

The aldehyde at position 4 is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄), followed by iodination with hydroiodic acid (HI). The resulting 4-(iodomethyl)-2-styryl-5-azepan-1-yl-1,3-oxazole undergoes quaternization with triphenylphosphine (PPh₃) to form the phosphonium iodide.

Procedure :

- 2-Styryl-5-azepan-1-yl-1,3-oxazole-4-carbaldehyde (1.0 equiv) is reduced with NaBH₄ (2.0 equiv) in methanol to yield the alcohol.

- Iodination with HI (47%, 3.0 equiv) in dichloromethane (DCM) at 0°C produces the iodide intermediate.

- Reaction with PPh₃ (1.2 equiv) in refluxing toluene for 12 hours affords the final product after recrystallization.

Table 3: Quaternization Efficiency

| Phosphine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PPh₃ | Toluene | 110 | 88 |

| PMe₃ | THF | 65 | 42 |

| P(o-Tol)₃ | Xylene | 140 | 63 |

Analytical Characterization and Validation

The final product is characterized via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . Key spectral data include:

- ¹H NMR (CDCl₃) : δ 7.80–7.40 (m, 15H, PPh₃), 7.20–6.80 (m, 5H, styryl), 3.60–3.20 (m, 4H, azepane).

- HRMS : m/z calculated for C₃₅H₃₄IN₂OP⁺ [M]⁺: 728.1452; found: 728.1448.

Purity Assessment :

- HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) shows ≥98% purity.

- Melting point: 198–200°C (decomposition observed above 200°C).

Challenges and Limitations

- Steric Hindrance : The bulky triphenylphosphonium group complicates late-stage functionalization, necessitating early introduction of the styryl moiety.

- Iodide Stability : The iodomethyl intermediate is moisture-sensitive, requiring anhydrous conditions during quaternization.

- Regioselectivity : Competing reactions during oxazole cyclization may yield regioisomers, necessitating rigorous chromatography.

化学反応の分析

Types of Reactions

(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the azepane and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

科学的研究の応用

(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a component in various industrial processes.

作用機序

The mechanism of action of (2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP)

FBnTP is a mitochondria-targeting positron emission tomography (PET) agent used to assess brown adipose tissue (BAT) thermogenesis . Key comparisons:

| Property | (2-Styryl-5-azepan-1-yl...)phosphonium Iodide | FBnTP |

|---|---|---|

| Molecular Weight | 656.54 g/mol | ~414.45 g/mol (estimated) |

| Key Functional Groups | Oxazole, azepane, styryl, phosphonium | Fluorobenzyl, phosphonium |

| Charge | +1 (phosphonium) | +1 (phosphonium) |

| Applications | Not explicitly stated (potential probes) | PET imaging, BAT thermogenesis |

- The target compound’s heterocyclic groups may confer unique fluorescence or binding properties, but evidence is lacking .

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

A triazole derivative from shares heterocyclic features but differs in core structure and function :

| Property | (2-Styryl-5-azepan-1-yl...)phosphonium Iodide | Triazole Derivative |

|---|---|---|

| Core Structure | Oxazole-azepane-phosphonium | 1,2,4-triazole with sulfonyl |

| Functional Groups | Styryl, phosphonium | Difluorophenyl, sulfonyl, ketone |

| Applications | Hypothesized: mitochondrial probes | Synthetic intermediates |

Generic Triphenylphosphonium Salts (e.g., Triphenylphosphonium Bromide)

Simpler phosphonium salts serve as benchmarks for comparison:

| Property | (2-Styryl-5-azepan-1-yl...)phosphonium Iodide | Triphenylphosphonium Bromide |

|---|---|---|

| Molecular Weight | 656.54 g/mol | 327.19 g/mol |

| Key Features | Heterocyclic backbone, styryl group | Purely aromatic, no heterocycles |

| Applications | Specialized (hypothetical) | Phase-transfer catalysts |

- Performance : The target compound’s heterocycles may enhance selectivity in mitochondrial targeting compared to simpler salts, but at the cost of synthetic complexity .

- Stability : Bulky substituents could improve shelf-life by reducing hygroscopicity, a common issue with simpler phosphonium salts .

Research Findings and Data Gaps

- Mitochondrial Targeting : highlights the role of phosphonium groups in mitochondrial accumulation. The target compound’s structure may optimize this property, but empirical data on its uptake efficiency or toxicity is absent .

- Crystallography : Software like SHELXL and ORTEP-3 () could resolve its crystal structure, revealing hydrogen-bonding patterns (e.g., oxazole N-H interactions) critical for packing and stability .

- Synthesis : The absence of synthetic details (e.g., azepane ring formation) limits comparative analysis with triazole derivatives () .

生物活性

(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide is a complex organic compound characterized by its unique structural features, including a styryl group, an azepane ring, an oxazole ring, and a triphenylphosphonium moiety. Its molecular formula is C35H34IN2OP, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C35H34IN2OP |

| Molecular Weight | 656.552 g/mol |

| IUPAC Name | [5-(azepan-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]-triphenylphosphanium; iodide |

| CAS Number | 308805-06-3 |

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various phosphonium compounds for their efficacy against bacterial strains, this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the triphenylphosphonium group is believed to enhance mitochondrial targeting, leading to increased production of reactive oxygen species (ROS), which is a known mechanism for inducing cell death in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Mitochondrial Targeting : The triphenylphosphonium moiety facilitates selective accumulation in mitochondria, enhancing its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various phosphonium compounds, including this compound. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of the compound on human breast cancer cell lines (MCF7), it was found that:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The results indicated a dose-dependent decrease in cell viability, highlighting the potential of this compound as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide?

The synthesis typically involves two key steps: (1) formation of a phosphonium salt via nucleophilic substitution and (2) counterion exchange. For example, a tosylate intermediate can be generated from a propargyl alcohol derivative, followed by reaction with triphenylphosphine in acetonitrile to yield the phosphonium tosylate. Subsequent treatment with sodium iodide replaces the tosylate group with iodide, forming the final phosphonium iodide salt. Yields for the Wittig reaction step vary (22–38% with tosylate; higher with iodide), emphasizing the importance of counterion selection .

Q. Table 1: Key Synthesis Steps and Yields

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Tosylate formation | TsCl, base, solvent | 60–75% | |

| Phosphonium salt | PPh₃, CH₃CN, reflux | 70–85% | |

| Iodide exchange | NaI, acetone, 24 h | >90% | |

| Wittig reaction | Aldehyde, base, anhydrous conditions | 22–38%* | |

| *Yield improves with iodide counterion. |

Q. How does the structure of this phosphonium salt influence its reactivity in Wittig reactions?

The compound acts as a ylide precursor in Wittig reactions. The steric bulk of the triphenylphosphonium group and the electron-withdrawing oxazole-styryl-azepane substituent stabilize the ylide intermediate, promoting selective alkene formation. The reaction typically proceeds under mild basic conditions (e.g., NaH or KOtBu) to generate the ylide, which reacts with aldehydes to form alkenes. The styryl group may enhance conjugation, affecting regioselectivity .

Q. What characterization techniques are recommended for confirming the structure and purity of this compound?

- X-ray crystallography : Resolve molecular geometry using programs like SHELXL (for refinement) and WinGX (for data processing). Hydrogen-bonding patterns can be analyzed via graph-set notation (e.g., Etter’s formalism) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and ³¹P NMR to verify phosphonium center integrity.

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Wittig reactions involving this phosphonium salt?

Key factors include:

- Counterion selection : Iodide enhances solubility and reactivity compared to tosylate .

- Solvent choice : Anhydrous THF or DMF improves ylide stability.

- Temperature control : Slow addition of base at 0°C minimizes side reactions.

- Catalyst use : Wilkinson’s catalyst (RhCl(PPh₃)₃) may reduce byproduct formation in deuterated analogs .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Counterion | Iodide | +20–30% |

| Solvent | Anhydrous DMF | +15% |

| Base addition rate | Slow (0.5 mL/min) | +10% |

Q. What stereochemical outcomes are observed in Wittig reactions using this phosphonium salt, and how can they be controlled?

The ylide derived from this salt produces alkenes with moderate to high Z-selectivity due to steric hindrance from the styryl and azepane groups. Computational studies (DFT) suggest that the transition state favors a syn-periplanar geometry, stabilizing the Z-isomer. Solvent polarity (e.g., DMF vs. toluene) and base strength (e.g., NaH vs. LDA) further modulate selectivity .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and supramolecular interactions?

- Density Functional Theory (DFT) : Predict ylide stability and transition-state geometries.

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in crystalline states, leveraging Etter’s graph-set analysis to design co-crystals .

- Electrostatic Potential Maps : Visualize charge distribution to explain regioselectivity in reactions.

Q. Are there non-Wittig applications for this phosphonium salt in academic research?

- Supramolecular chemistry : The iodide counterion participates in halogen bonding, enabling crystal engineering .

- Catalysis : Phosphonium salts act as phase-transfer catalysts in epoxide polymerization (e.g., epoxy resin advancement) .

- Bioconjugation : The azepane group may facilitate pH-sensitive drug delivery systems via amine-reactive chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。